molecular formula C14H10ClN3OS B4679731 3-amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4679731
M. Wt: 303.8 g/mol
InChI Key: HMGDOIXYYKQMQD-UHFFFAOYSA-N
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Description

3-Amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thieno[2,3-b]pyridine core, an amino group, and a chlorophenyl moiety

Properties

IUPAC Name

3-amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-8-3-1-4-9(7-8)18-13(19)12-11(16)10-5-2-6-17-14(10)20-12/h1-7H,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGDOIXYYKQMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets may make it useful in the development of new therapeutic agents.

Industry: In industry, this compound may be used in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism by which 3-amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-Amino-N-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

  • 3-Amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

  • 3-Amino-N-(3-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness: 3-Amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness may make it more suitable for certain applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
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3-amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

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